1-Ethyl-2,5-dihydro-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38042-71-6 |
|---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
1-ethyl-2,5-dihydropyrrole |
InChI |
InChI=1S/C6H11N/c1-2-7-5-3-4-6-7/h3-4H,2,5-6H2,1H3 |
InChI Key |
RYXDWPSIUJOFHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC=CC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Ethyl 2,5 Dihydro 1h Pyrrole and Its Derivatives
Ring-Closing Metathesis (RCM) Approaches to 2,5-Dihydropyrrole Scaffolds
Ring-Closing Metathesis (RCM) has emerged as a powerful and widely adopted strategy for the synthesis of unsaturated rings, including the 2,5-dihydropyrrole system. wikipedia.org This method involves the intramolecular reaction of a diene, catalyzed by a metal alkylidene complex, to form a cyclic alkene and a small volatile byproduct, typically ethylene (B1197577). organic-chemistry.orgharvard.edu Its popularity stems from the high functional group tolerance of modern catalysts and its applicability to a broad range of substrates. wikipedia.orguwindsor.ca
Olefin Metathesis in Construction of the Dihydropyrrole Ring System
Olefin metathesis provides a direct pathway to the 2,5-dihydropyrrole core through the cyclization of acyclic N-containing dienes. sigmaaldrich.com The reaction is driven by the formation of a thermodynamically stable cyclic product and the removal of volatile ethylene gas. organic-chemistry.org Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are commonly employed due to their stability and broad functional group compatibility. organic-chemistry.orguwindsor.ca
The general mechanism proceeds through a [2+2] cycloaddition between the metal alkylidene catalyst and one of the terminal alkenes of the substrate to form a metallacyclobutane intermediate. organic-chemistry.org A subsequent [2+2] cycloreversion releases the newly formed intramolecular double bond and a new metal alkylidene, which then reacts with the second alkene moiety to complete the catalytic cycle. The use of continuous flow technology has been shown to enhance the efficiency of this process, allowing for rapid synthesis and scale-up. researchgate.netrsc.org For instance, 2,5-dihydro-1H-pyrrole-3-carboxylates have been synthesized efficiently using a ruthenium catalyst in dimethyl carbonate, a green solvent, under continuous flow conditions. researchgate.netrsc.org
| Catalyst | Substrate | Solvent | Conditions | Yield | Reference |
| Grubbs Catalyst | Diallyl amines | Dichloromethane | Reflux | Good | wikipedia.org |
| Hoveyda-Grubbs Catalyst | N-containing dienes | Toluene | 80 °C | High | organic-chemistry.org |
| Ruthenium Catalyst M2 | Diene 4j | Dimethyl Carbonate | 120 °C, 1 min (Continuous Flow) | 91% | researchgate.net |
Carbonyl-Olefin Metathesis for 2,5-Dihydropyrrole Formation
A distinct and innovative approach to the dihydropyrrole ring is through carbonyl-olefin metathesis. This reaction facilitates the formation of a carbon-carbon double bond from a carbonyl group and an olefin. researchgate.net Iron(III)-catalyzed versions of this reaction have been successfully developed for the synthesis of 3-aryl-2,5-dihydropyrroles. nih.govacs.org This strategy often utilizes commercially available amino acids as chiral starting materials and an inexpensive, environmentally benign catalyst like iron(III) chloride (FeCl₃). nih.govacs.org
The proposed mechanism involves a Lewis acid-promoted [2+2] cycloaddition between the carbonyl and the olefin to form an oxetane (B1205548) intermediate. nih.govmdpi.com This intermediate then undergoes a retro-[2+2] cycloreversion to yield the final dihydropyrrole product and a carbonyl byproduct, such as acetone (B3395972). nih.gov A key challenge that researchers have overcome is the potential for the Lewis basic nitrogen atom in the substrate to inhibit catalyst turnover; this has been addressed by using electron-deficient nitrogen protecting groups, such as sulfonamides. nih.gov
| Catalyst | Substrate Type | Key Feature | Yield | Reference |
| FeCl₃ | Secondary amines with prenyl groups | Forms acetone byproduct | up to 80% | nih.gov |
| FeCl₃ | Sulfonamide-protected amines | Overcomes catalyst inhibition | Good | mdpi.com |
| FeCl₃ / Allyl trimethyl silane | Keto-olefins | Facilitates oxetane formation | Good | mdpi.com |
Multicomponent Reaction (MCR) Strategies for Dihydropyrrole Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing substantial portions of all reactants, represent a highly efficient strategy for generating molecular complexity. bohrium.comnih.gov This approach aligns with the principles of green chemistry by maximizing atom economy, reducing waste, and often minimizing reaction time and energy consumption. nih.govnih.gov
Catalyst-Free and Green Chemistry Approaches to Dihydropyrroles via MCRs
In recent years, significant effort has been directed towards developing catalyst-free and environmentally benign MCRs for the synthesis of dihydropyrroles. researchgate.net These methods often utilize green solvents like water or are performed under solvent-free conditions. nih.govresearchgate.net An example is the one-pot, three-component synthesis of highly functionalized 2,3-dihydropyrroles from amines, aromatic aldehydes, and α-ketoamides. This atom-economical reaction proceeds without a catalyst and is highly stereoselective. rsc.orgresearchgate.net Similarly, polysubstituted nitropyrrole derivatives have been prepared via a catalyst-free protocol involving malononitrile, phenylglyoxal (B86788) monohydrates, and nitroketene acetals. researchgate.net These approaches offer significant advantages, including operational simplicity, reduced environmental impact, and often straightforward product isolation. researchgate.net
| Reactants | Solvent | Conditions | Key Advantage | Reference |
| Amines, Aromatic Aldehydes, α-Ketoamides | Ethanol/Water | Room Temp | Catalyst-free, high stereoselectivity | rsc.orgresearchgate.net |
| Ethyl Pyruvate, Aniline Derivatives | None | 80 °C | Solvent-free, catalyst-free | researchgate.net |
| Succinaldehyde, Primary Amine, Activated Carbonyls | Dichloromethane | Room Temp | Catalyst-free, open-flask | rsc.org |
| Aldehydes, Amines, Diethyl Acetylenedicarboxylate, Malononitrile | Water | Microwave, Room Temp | Catalyst-free, rapid reaction | nih.gov |
Metal-Catalyzed Multicomponent Cyclization Reactions
While catalyst-free MCRs are attractive, transition metal catalysis often provides access to unique reaction pathways and allows for the construction of complex dihydropyrrole structures that are otherwise difficult to access. bohrium.com Metal catalysts can control selectivity and facilitate bond formations under mild conditions. orientjchem.org For instance, rhodium(I) catalysts have been used to catalyze the union of aldehydes and propargylic amines, which, after in situ treatment with an acid, undergo dehydrative cyclization to yield functionalized dihydropyrroles. nih.gov Dual-functional ionic liquids have also been employed as catalysts for the synthesis of dihydropyrrol-2-one derivatives through four-component reactions of amines, dialkyl acetylenedicarboxylates, and formaldehyde. researchgate.net These metal-catalyzed MCRs provide a versatile platform for the diversity-oriented synthesis of dihydropyrrole libraries. bohrium.com
| Catalyst | Reaction Type | Reactants | Yield | Reference |
| Rh(I) complexes | Hydroacylation/Cyclization | S-chelating aldehydes, allylic amines | Good | nih.gov |
| Cu(II) | [4+1] Annulation | Primary amines, ynamide-derived buta-1,3-diynes | up to 99% | rsc.org |
| **Ionic Liquid ([TMBSED][OMs]₂) ** | Four-component reaction | Amines, dialkyl acetylenedicarboxylates, formaldehyde | Good | researchgate.net |
Cycloaddition and Annulation Pathways to Dihydropyrroles
Cycloaddition and annulation reactions are fundamental strategies for the construction of cyclic systems in organic synthesis. These methods involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step, providing rapid access to the dihydropyrrole core.
A notable example is the formal [4+1] annulation reaction, which has been developed for the highly diastereoselective synthesis of 2,3-dihydropyrroles. acs.org This method utilizes α,β-unsaturated imines as the four-atom component and an in situ generated pyridinium (B92312) ylide as the one-atom component. acs.orgresearchgate.net This metal-free approach affords a range of dihydropyrroles in excellent yields and selectivities. acs.org Another powerful strategy is the 1,3-dipolar cycloaddition, a concerted pericyclic reaction between a 1,3-dipole (like an azomethine ylide) and a dipolarophile (like an alkene or alkyne) to form a five-membered heterocycle. wikipedia.org This reaction is a cornerstone in heterocyclic chemistry, offering high regio- and stereoselectivity. wikipedia.org Furthermore, dearomative (4+3) cycloaddition reactions of 3-alkenylpyrroles with in situ-generated oxyallyl cations have been shown to furnish complex cyclohepta[b]pyrroles, demonstrating the power of these methods to build intricate fused ring systems. acs.org
| Reaction Type | Components | Key Features | Yield | Reference |
| [4+1] Annulation | α,β-Unsaturated imines, Pyridinium ylide | Metal-free, highly diastereoselective | up to 93% | acs.org |
| [4+3] Cycloaddition | 3-Alkenylpyrroles, Oxyallyl cations | Dearomative, forms fused rings | Good to High | acs.org |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | Concerted, stereospecific | Variable | wikipedia.org |
| [4+1] Annulation | α-Imino rhodium carbenes, α,β-Unsaturated ketones | Rhodium-catalyzed | Good | researchgate.net |
Alternative and Emerging Synthetic Protocols
Beyond the well-established cycloaddition strategies, a range of alternative and emerging synthetic protocols are continuously being developed to access 2,5-dihydropyrroles and their derivatives. These methods often offer unique advantages in terms of starting material availability, functional group tolerance, and reaction conditions.
A unified approach for the tandem preparation of diverse nitrogen heterocycles has been developed, which involves the decarboxylative acylation of ortho-substituted amines with α-oxocarboxylic acids, followed by intramolecular cyclization. rsc.org This strategy has been notable for being the first example of a transition-metal-free decarboxylative amidation of α-oxocarboxylic acids with ortho-substituted amines. rsc.org
In a different context, the direct aminolysis of peptide thioesters, catalyzed by imidazole (B134444) in aqueous organic solutions, presents a promising method for the synthesis of cyclic peptides. nih.gov The mechanism is believed to involve the direct attack of imidazole on the carbonyl group to form an acyl imidazole intermediate, which is then attacked by the amino group in an intramolecular fashion to form the cyclic product. nih.gov While this specific application is for cyclic peptides, the underlying principle of aminolysis followed by intramolecular cyclization is a viable strategy for the synthesis of other N-heterocycles.
Rearrangement reactions offer another avenue for the synthesis of dihydropyrrole derivatives. The Cloke–Wilson rearrangement, for example, has been utilized in the synthesis of densely functionalized heterocyclic scaffolds. researchgate.net This thermal rearrangement of vinylcyclopropyl imines provides access to 2,3-dihydropyrrole structures. Recent advancements have broadened the functional-group tolerance of this transformation. researchgate.net
Biocatalysis is an increasingly important tool in organic synthesis, offering mild reaction conditions and high enantioselectivity. nih.gov While direct biocatalytic synthesis of 1-Ethyl-2,5-dihydro-1H-pyrrole may not be widely reported, the use of biocatalysts to generate chiral intermediates for dihydropyrrole synthesis is a significant area of research.
For instance, photobiocatalysts have been employed for the enantioselective hydrolysis of esters. Strains of cyanobacteria such as Nostoc cf-muscorum, Leptolyngbya foveolarum, and Synechococcus bigranulatus have demonstrated high biocatalytic activity in the hydrolysis of racemic 1-phenylethyl acetate (B1210297). mdpi.com This process yields both the unreacted ester and the corresponding alcohol in an enantioselective manner, which can then serve as chiral building blocks for further synthesis. mdpi.com
| Biocatalyst (Strain) | Substrate | Product | Key Feature |
| Nostoc cf-muscorum (CCALA 129) | Racemic 1-phenylethyl acetate | Enantioenriched 1-phenylethanol (B42297) and remaining ester | High biocatalytic activity |
| Leptolyngbya foveolarum (CCALA 76) | Racemic 1-phenylethyl acetate | Enantioenriched 1-phenylethanol and remaining ester | Complete hydrolysis |
| Synechococcus bigranulatus (CCALA 187) | Racemic 1-phenylethyl acetate | Enantioenriched 1-phenylethanol and remaining ester | Enantioselective hydrolysis |
Photochemical reactions provide a unique way to access reactive intermediates and enable transformations that are not readily achievable through thermal methods. The use of light to induce chemical reactions can lead to the formation of novel molecular structures.
While specific photochemical routes to this compound are not extensively detailed in the provided context, the general principle of using photochemical strategies in catalysis is well-established. For example, a photochemical method has been developed to create stable, atomically dispersed palladium-titanium oxide catalysts. nih.gov These catalysts have shown high activity in the hydrogenation of C=C bonds. nih.gov Such photocatalytic systems could potentially be adapted for the synthesis or modification of dihydropyrrole rings.
Reactivity Profiles and Transformations of 1 Ethyl 2,5 Dihydro 1h Pyrrole Scaffolds
Oxidation Reactions to Pyrrole (B145914) Derivatives
The conversion of a 2,5-dihydropyrrole ring to its aromatic pyrrole counterpart is a dehydrogenation or oxidation process. This transformation is synthetically valuable as it represents the final step in many pyrrole synthesis pathways, installing the stable aromatic ring system. For N-alkyl-2,5-dihydropyrroles, this aromatization can be achieved using various oxidative conditions.
Research into the synthesis of N-sulfonyl and N-acylpyrroles has shown that N-substituted pyrroline (B1223166) intermediates, formed via ring-closing metathesis, can be oxidized in situ to the corresponding pyrroles. nih.gov This is often accomplished using transition metal catalysts in the presence of an oxidant. Palladium and copper catalysts are commonly employed for such transformations. For instance, a Cu(II) catalyst with oxygen as the terminal oxidant has been used effectively. nih.gov Another approach involves the use of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a powerful dehydrogenating agent. The dehydrogenation of fully saturated N-alkylpyrrolidines to pyrroles, catalyzed by B(C₆F₅)₃, is proposed to proceed through a dihydropyrrole intermediate, which then undergoes a second hydride abstraction and deprotonation to yield the aromatic pyrrole. acs.org This underscores the thermodynamic driving force towards the formation of the stable aromatic ring.
| Oxidizing System | Substrate Type | Product | Notes |
| Cu(II) Catalyst / O₂ | N-Acyl/N-Sulfonyl Pyrrolines | N-Acyl/N-Sulfonyl Pyrroles | In situ oxidation following ring-closing metathesis. nih.gov |
| Chromium Trioxide (CrO₃) | Polysubstituted 2,5-Dihydropyrroles | Polysubstituted Pyrroles | Used for easily oxidizable dihydropyrroles. organic-chemistry.org |
| B(C₆F₅)₃ / Alkene Acceptor | N-Alkyl Pyrrolidines | N-Alkyl Pyrroles | Proceeds via a dihydropyrrole intermediate. acs.org |
Reduction Chemistry of the Dihydropyrrole Ring System
The carbon-carbon double bond in the 1-Ethyl-2,5-dihydro-1H-pyrrole ring is susceptible to reduction, leading to the corresponding saturated pyrrolidine, 1-Ethylpyrrolidine. This transformation is typically achieved through catalytic hydrogenation.
Standard hydrogenation catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel are effective for the reduction of alkene double bonds. The reaction involves the addition of hydrogen gas across the double bond, usually under pressure and at elevated temperatures, in a suitable solvent. While literature specifically detailing the hydrogenation of this compound is scarce, the reduction of related N-substituted pyrrole derivatives provides strong precedent. For example, a method for preparing N-ethylpyrrolidine involves the catalytic hydrogenation of N-ethylpyrrolidone using a Pd/C catalyst. google.com Although the starting material contains a carbonyl group instead of a C=C double bond, the conditions used (140-160 °C, H₂ gas) are indicative of those required to saturate the pyrrole ring system to a pyrrolidine. google.com The reduction of the isolated double bond in the dihydropyrrole is expected to proceed under similar, if not milder, conditions.
| Catalyst | Reductant | Substrate Type | Product | Typical Conditions |
| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | N-Alkyl Dihydropyrrole | N-Alkyl Pyrrolidine | Elevated temperature and pressure. google.com |
| Platinum(IV) Oxide (PtO₂) | Hydrogen (H₂) | Alkene | Alkane | Room temperature, atmospheric pressure. |
| Raney Nickel | Hydrogen (H₂) | Alkene | Alkane | Varies; often requires heat and pressure. |
Functionalization of the Dihydropyrrole Core via Substitution Reactions
The primary sites for substitution reactions on the this compound core are the allylic carbons (C2 and C5). These positions are activated towards substitution, particularly through transition metal-catalyzed allylic substitution reactions.
Palladium-catalyzed allylic substitution is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In this process, a palladium(0) catalyst reacts with an allylic substrate (often with a leaving group like an acetate (B1210297) or carbonate) to form a π-allyl palladium intermediate. A nucleophile can then attack this intermediate, typically at one of the terminal carbons of the allyl system, to form the substituted product. For a symmetrical substrate like this compound (if derivatized with a leaving group at C2 or C5), this would lead to a functionalized dihydropyrrole. This methodology is highly versatile, allowing for the introduction of a wide range of nucleophiles, including soft carbon nucleophiles (like stabilized enolates), amines, and alkoxides. nih.gov The use of chiral ligands can also induce enantioselectivity in these reactions.
| Reaction Type | Catalyst System | Nucleophile | Product |
| Palladium-Catalyzed Allylic Amination | Pd(0) / Chiral Ligand | Amines | 2-Amino-N-ethyl-2,5-dihydropyrrole |
| Palladium-Catalyzed Allylic Alkylation | Pd(0) / Ligand | Malonates, Indoles, etc. | 2-Alkyl-N-ethyl-2,5-dihydropyrrole |
| Copper-Catalyzed Allylic Substitution | Cu(I) or Cu(II) / Ligand | Grignard reagents, Organozinc reagents | 2-Alkyl/Aryl-N-ethyl-2,5-dihydropyrrole |
Electrophilic and Nucleophilic Reactivity of Dihydropyrrole Systems
The double bond in this compound is the principal site for electrophilic attack, characteristic of typical alkene reactivity. The nitrogen atom, being a Lewis base, can also interact with electrophiles, but reactions involving the π-system of the double bond are more synthetically transformative for the ring itself.
Common electrophilic addition reactions include halogenation, hydrohalogenation, hydration, epoxidation, and hydroboration-oxidation. The hydroboration-oxidation sequence is particularly noteworthy as it provides a route to alcohols with anti-Markovnikov regioselectivity. wikipedia.orgmasterorganicchemistry.com In the context of the dihydropyrrole ring, this two-step process would involve the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond, followed by oxidation with hydrogen peroxide and a base (e.g., NaOH). chemistrytalk.org This would yield 1-Ethylpyrrolidin-3-ol. The reaction is stereospecific, resulting in the syn-addition of the hydrogen and boron atoms across the double bond, with the subsequent oxidation step proceeding with retention of stereochemistry. masterorganicchemistry.com
Epoxidation of the double bond using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide. This epoxide is a valuable intermediate, as it can be opened by various nucleophiles (e.g., water, alcohols, amines) under acidic or basic conditions to yield 3,4-disubstituted 1-ethylpyrrolidines.
| Reaction Type | Reagents | Intermediate/Product | Regio/Stereochemistry |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 1-Ethylpyrrolidin-3-ol | Anti-Markovnikov, Syn-addition wikipedia.orgchemistrytalk.org |
| Epoxidation | m-CPBA | 1-Ethyl-3,4-epoxy-pyrrolidine | Syn-addition |
| Halogenation | Br₂ | 3,4-Dibromo-1-ethylpyrrolidine | Anti-addition |
| Acid-Catalyzed Hydration | H₃O⁺ | 1-Ethylpyrrolidin-3-ol | Markovnikov addition |
Ring Expansion and Contraction Methodologies
Ring expansion and contraction reactions of 2,5-dihydropyrrole scaffolds are not commonly reported in the literature. Most methodologies focus on synthesizing the five-membered ring from other structures rather than modifying its size. However, certain transformations can be envisioned based on general principles of organic chemistry.
Ring expansions often proceed through carbocation intermediates adjacent to the ring. chemistrysteps.commasterorganicchemistry.com For example, if this compound were converted to an alcohol (e.g., via hydroboration-oxidation to 1-Ethylpyrrolidin-3-ol) and then to a derivative with a good leaving group at the 3-position, the formation of a carbocation at this site could potentially induce a rearrangement. However, such a rearrangement would be converting a stable five-membered ring to a six-membered ring (a piperidine (B6355638) derivative), a process that is not always thermodynamically favored unless other driving forces are present. A more plausible, though still specialized, route could involve a Tiffeneau–Demjanov-type rearrangement. This involves the reaction of a cyclic amino alcohol with nitrous acid to form a diazonium salt, which can then rearrange with ring expansion. organic-chemistry.org
Chirality and Asymmetric Synthesis in 2,5 Dihydropyrrole Chemistry
Asymmetric Synthetic Routes to Chiral 2,5-Dihydropyrroles
The synthesis of enantiomerically enriched 2,5-dihydropyrroles can be achieved through a variety of asymmetric strategies. These methods often leverage chiral starting materials, auxiliaries, or catalysts to induce stereoselectivity.
One prominent approach involves the use of the chiral pool , utilizing readily available enantiopure starting materials such as amino acids or carbohydrates. For instance, pyroglutamic acid has served as a starting point for the synthesis of 2,5-disubstituted pyrrolidines, which can be precursors to dihydropyrroles. nih.gov Similarly, D-glycal-derived vinyl aziridines have been stereoselectively transformed into enantiopure cis-2,5-disubstituted N-mesyl-2,5-dihydropyrroles. nih.gov
Another strategy is the enantioselective reduction of suitable precursors. The reduction of 2,5-hexanedione to a diol using baker's yeast has been shown to proceed with excellent stereoselectivity, providing a chiral intermediate for pyrrolidine synthesis. nih.govacs.org
Asymmetric C–H insertion reactions, catalyzed by rhodium(II) complexes, offer a direct route to functionalized chiral pyrrolidines from which dihydropyrroles can be derived. nih.govacs.org The use of chiral ligands on the rhodium catalyst directs the stereochemical outcome of the C-H insertion. nih.govacs.org
Furthermore, asymmetric allylic amination reactions catalyzed by iridium complexes have been employed for the stereodivergent synthesis of 2,5-disubstituted 3-hydroxypyrrolidines, which are closely related to dihydropyrroles. rsc.org
The partial reduction of 2,5-disubstituted pyrroles followed by an enantioselective protonation of the resulting enolate intermediate using a chiral proton source, such as (-)-ephedrine, can furnish chiral 2,5-dihydropyrroles with good enantiomeric excess. researchgate.net
| Synthetic Strategy | Chiral Source | Precursor | Product | Key Features |
| Chiral Pool Synthesis | D-glycal | Vinyl N-mesyl aziridines | cis-2,5-disubstituted N-mesyl-2,5-dihydropyrroles | Stereoselective transformation in a single step. nih.gov |
| Enantioselective Reduction | Baker's yeast | 2,5-Hexanedione | Chiral diol | High enantioselectivity and stereopurity after recrystallization. nih.govacs.org |
| Asymmetric C-H Insertion | Chiral Rhodium(II) catalyst | Diazo precursors | C2-symmetrical pyrrolidines | High enantio- and diastereocontrol. nih.govacs.org |
| Enantioselective Protonation | (-)-Ephedrine | 2,5-disubstituted pyrrole (B145914) | Chiral trans-dihydropyrrole | Good asymmetric induction. researchgate.net |
Diastereoselective Strategies for Dihydropyrrole Construction
Diastereoselective strategies for the synthesis of 2,5-dihydropyrroles aim to control the relative stereochemistry of multiple stereocenters within the molecule.
A notable diastereoselective approach is the 1,5-addition/N-1,4-addition cascade reaction catalyzed by palladium hydride. nih.gov This method allows for the construction of a variety of polysubstituted dihydropyrrole skeletons with high yields and excellent diastereoselectivity (>20:1). nih.gov
The addition of Grignard reagents to chiral imines and subsequently to 1,3-oxazolidines represents another key diastereoselective method. nih.govacs.org This strategy, inspired by the work of Husson and coworkers, has been extended to the synthesis of trans-2,5-bis(aryl) pyrrolidines. nih.govacs.org
Furthermore, the selectivity of nucleophilic additions to pyroglutamic acid-derived hemiaminals can be controlled by the choice of protecting group on the nitrogen atom. acs.org For example, carbamate protecting groups favor the formation of cis-pyrrolidines, while a benzamide group leads to the trans-isomer as the major product. acs.org
| Diastereoselective Strategy | Catalyst/Reagent | Substrates | Product | Diastereoselectivity |
| 1,5-Addition/N-1,4-Addition Cascade | Palladium Hydride | Not specified | Polysubstituted dihydropyrroles | >20:1 nih.gov |
| Grignard Addition | Grignard Reagents | Chiral imines and 1,3-oxazolidines | trans-2,5-bis(aryl) pyrrolidines | High diastereoselectivity nih.govacs.org |
| Nucleophilic Addition | Lewis Acid | Pyroglutamic acid-derived hemiaminal | cis- or trans-2,5-disubstituted pyrrolidines | Controlled by N-protecting group acs.org |
Enantioselective Catalysis in the Formation of Dihydropyrrole Enantiomers
Enantioselective catalysis is a powerful tool for the synthesis of chiral 2,5-dihydropyrroles, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.
Rhodium(II)-catalyzed asymmetric C–H insertion reactions are a prime example of enantioselective catalysis in this context. nih.govacs.org Chiral rhodium catalysts enable the direct difunctionalization of a pyrrolidine moiety with high enantio- and diastereocontrol. nih.govacs.org
The development of an enantioselective protocol for the 1,5-addition/N-1,4-addition cascade reaction provides a novel route to enantioenriched dihydropyrroles. nih.gov This palladium-catalyzed process allows for the stereoselective formation of polysubstituted dihydropyrrole skeletons. nih.gov
Iridium-catalyzed asymmetric hydrogenation is another significant method, particularly in dynamic kinetic resolution processes, which can transform racemic mixtures into enantiomerically enriched products. researchgate.net This has been applied to the synthesis of various chiral nitrogen-containing compounds. researchgate.net
Furthermore, chiral Lewis acid catalysis has been employed in the enantioselective synthesis of related heterocyclic compounds. For instance, a chiral oxazaborolidinium ion (COBI) catalyst has been used in the synthesis of highly functionalized 2,5-dihydrooxepines with good yields and high enantioselectivity. nih.gov Similar principles can be applied to the synthesis of dihydropyrroles.
| Catalytic System | Reaction Type | Substrate | Product | Key Features |
| Chiral Rhodium(II) Catalyst | Asymmetric C-H Insertion | Diazo precursors | C2-symmetrical pyrrolidines | High enantio- and diastereocontrol. nih.govacs.org |
| Palladium Hydride / Chiral Ligand | 1,5-Addition/N-1,4-Addition Cascade | Not specified | Enantioenriched dihydropyrroles | Provides novel access to enantioenriched dihydropyrroles. nih.gov |
| Chiral Iridium Catalyst | Asymmetric Hydrogenation | Racemic α-substituted lactones | Chiral diols | Dynamic kinetic resolution with high efficiency and enantioselectivity. researchgate.net |
| Chiral Oxazaborolidinium Ion (COBI) | Michael addition initiated tandem reaction | Not specified | 2,5-dihydrooxepines | Good yields and high enantioselectivity. nih.gov |
Chiral Resolution Techniques for Dihydropyrrole Derivatives
Chiral resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. This is particularly useful when asymmetric synthesis is not feasible or does not provide sufficient enantiopurity.
Preparative enantioselective High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. mdpi.com This method utilizes chiral stationary phases (CSPs) that interact differently with the two enantiomers, leading to their separation. mdpi.com Various types of CSPs, such as those based on amylose or cellulose derivatives, can be screened to find the optimal separation conditions. mdpi.com
Spontaneous resolution via preferential crystallization is another technique that can be employed for the separation of enantiomers of certain chiral compounds. rsc.org This process relies on the thermodynamic stability of crystals formed by molecules of the same chirality. rsc.org
In some cases, the product of a reaction can be recrystallized to achieve enantiomeric purity. For instance, the chiral diol obtained from the baker's yeast reduction of 2,5-hexanedione can be purified to a stereopure form by a single recrystallization. nih.govacs.org Similarly, the pyrroline (B1223166) product from an enantioselective protonation reaction could be recrystallized to give enantiomerically pure material. researchgate.net
| Resolution Technique | Principle | Application Example | Outcome |
| Preparative Enantioselective HPLC | Differential interaction with a chiral stationary phase | Separation of racemic trans-1, a δ-lactam | Enantiomerically pure compounds. mdpi.com |
| Spontaneous Resolution | Preferential crystallization of one enantiomer | Separation of chiral thiourea derivatives | Enrichment of one enantiomer. rsc.org |
| Recrystallization | Difference in solubility of racemate and pure enantiomer | Purification of a chiral diol | Stereopure diol on a multigram scale. nih.govacs.org |
Applications of 2,5 Dihydropyrrole Scaffolds in Advanced Chemical Sciences
Dihydropyrroles as Versatile Building Blocks in Natural Product Synthesis
The pyrrole (B145914) framework is a common feature in a vast array of biologically active natural products. chim.it The 2,5-dihydropyrrole scaffold serves as a crucial synthetic intermediate in the construction of these complex molecules. Its ability to be readily oxidized to the corresponding aromatic pyrrole, or to undergo various functionalization reactions at the double bond and the nitrogen atom, makes it a valuable precursor in total synthesis. researchgate.net
A significant number of marine natural products, in particular, contain the pyrrole-2-carboxamide core structure. chim.it Many of these compounds, such as the longamides and agelastatins isolated from marine sponges, exhibit potent biological activities, including cytotoxic and antibacterial properties. chim.it The synthesis of these natural products often involves the construction of a substituted pyrrole ring, a transformation for which 2,5-dihydropyrroles are ideal starting materials. The dihydropyrrole can be synthesized and functionalized, and then aromatized in a later step to yield the final pyrrole core of the natural product.
Another class of natural products where dihydropyrrole intermediates are implicated is the pyrrolosesquiterpenes, such as glaciapyrroles, and the pyrrolomonoterpenes, like pyrrolostatin. researchgate.net The biosynthesis of these molecules is thought to involve the coupling of a pyrrole-containing unit with an isoprenoid chain. researchgate.net In a synthetic setting, a substituted 2,5-dihydropyrrole can be employed to introduce the heterocyclic portion of the molecule before coupling with the terpene-derived fragment.
| Natural Product Class | Core Structure | Role of Dihydropyrrole Scaffold | Representative Examples |
| Marine Alkaloids | Pyrrole-2-carboxamide | Precursor to the aromatic pyrrole ring | Agelastatin A, Longamide B |
| Pyrroloterpenoids | Substituted Pyrrole | Building block for the heterocyclic moiety | Glaciapyrroles, Pyrrolostatin |
| Prodigiosins | Trisubstituted Pyrrole | Intermediate for constructing the pyrrole rings | Isoheptylprodigiosin |
Utility in the Synthesis of Complex Heterocyclic Systems
The reactivity of the 2,5-dihydropyrrole scaffold extends beyond its use as a precursor to simple pyrroles; it is also a valuable tool for the construction of more complex, fused heterocyclic systems. airo.co.in The presence of both a nucleophilic nitrogen and a reactive alkene within the same molecule allows for a variety of cyclization and cycloaddition reactions to form polycyclic structures.
One common strategy involves the use of dihydropyrroles in [3+2] cycloaddition reactions. In these reactions, the dihydropyrrole can act as the two-atom component, reacting with a three-atom dipole to form a fused five-membered ring. This approach has been utilized to synthesize functionalized fused polyheterocyclic compounds. mdpi.com For instance, the reaction of in situ-generated heteroaromatic N-ylides with electron-deficient olefins can lead to the formation of complex pyrrolo-fused heterocycles. mdpi.com
Furthermore, multicomponent reactions involving dihydropyrrole precursors can lead to the rapid assembly of intricate molecular architectures. For example, a one-pot reaction between an aryl glyoxal, 4-hydroxycoumarin, and an amino-naphthoquinone can yield coumarin-linked pyrrole derivatives fused with a naphthoquinone moiety. ias.ac.in This demonstrates the power of using dihydropyrrole intermediates to generate molecular diversity and complexity in a single synthetic operation. The synthesis of fused pyrroles is an active area of research, with various methodologies being developed to access these important structural motifs. researchgate.netresearchgate.net
Development of Dihydropyrrole-Based Ligands in Catalysis and Coordination Chemistry
In the field of asymmetric catalysis, the design and synthesis of chiral ligands are of paramount importance. The 2,5-dihydropyrrole scaffold provides a valuable template for the development of novel ligands due to its rigid structure and the potential for introducing stereocenters. While fully saturated pyrrolidine-based ligands are more common, the synthesis of these often proceeds through a 2,5-dihydropyrrole intermediate.
C₂-symmetrical 2,5-disubstituted pyrrolidines are a particularly important class of chiral ligands that have found widespread application in metal-catalyzed and organocatalytic reactions. acs.org The synthesis of these enantiomerically enriched pyrrolidines can be achieved through various catalytic asymmetric methods, where a key step often involves the formation of a dihydropyrrole that is subsequently hydrogenated. For example, a ring-closing metathesis of a suitable precursor can lead to a dihydropyrrole, which is then reduced to the desired chiral pyrrolidine ligand. acs.org
The development of P,N ligands, which contain both a phosphorus and a nitrogen donor atom, has been a significant focus in asymmetric catalysis. rsc.org The pyrrolidine ring, and by extension its dihydropyrrole precursor, can serve as the nitrogen-containing backbone of these ligands. The ability to functionalize the dihydropyrrole at various positions allows for the fine-tuning of the steric and electronic properties of the resulting ligand, which is crucial for achieving high enantioselectivity in catalytic reactions. The versatility of the dihydropyrrole scaffold makes it a promising platform for the discovery of new and efficient chiral ligands for a wide range of asymmetric transformations. nih.govsemanticscholar.org
Integration into Materials Science: Conducting Polymers and Advanced Organic Materials
The fully aromatic counterpart of 1-Ethyl-2,5-dihydro-1H-pyrrole, which is 1-ethylpyrrole, is a monomer used in the synthesis of conducting polymers. Polypyrrole (PPy) and its derivatives are among the most studied and utilized conducting polymers due to their high conductivity, good environmental stability, and ease of synthesis. iosrjournals.orgmdpi.com The polymerization of pyrrole monomers, which can be achieved through chemical or electrochemical oxidation, results in a conjugated polymer backbone capable of conducting electricity. nih.govijert.org
The synthesis of polypyrrole involves the oxidative coupling of pyrrole monomers. bohrium.com While the polymerization starts with the aromatic pyrrole, the 2,5-dihydropyrrole can be considered a direct precursor that would be oxidized to the pyrrole monomer in situ under the polymerization conditions. The properties of the resulting polypyrrole can be tailored by using substituted pyrrole monomers, such as N-alkylpyrroles like 1-ethylpyrrole. The presence of the ethyl group on the nitrogen atom can influence the solubility and processability of the polymer. mdpi.com
The applications of polypyrrole-based materials are diverse and include electronic devices, sensors, batteries, antistatic coatings, and biomedical applications. iosrjournals.org The ability to form stable and manageable films, particularly through electrochemical synthesis, makes polypyrrole a versatile material for creating functional interfaces. nih.gov The fundamental properties of polypyrrole and other conducting polymers stem from the conjugated system of double bonds in their backbone, which allows for the delocalization of electrons and the transport of charge. nih.gov
| Polymerization Method | Description | Key Features |
| Chemical Oxidative Polymerization | Involves the use of a chemical oxidant (e.g., FeCl₃) to polymerize the pyrrole monomer in solution. | Suitable for producing large quantities of polypyrrole powder. |
| Electrochemical Polymerization | An electric potential is applied to an electrode in a solution containing the pyrrole monomer, leading to the formation of a polymer film on the electrode surface. | Allows for good control over film thickness, and properties, and enables the incorporation of dopant ions during synthesis. nih.gov |
Synthetic Intermediates for Therapeutically Relevant Molecular Scaffolds
The pyrrole and pyrrolidine ring systems are privileged scaffolds in medicinal chemistry, appearing in a multitude of clinically used drugs and biologically active compounds. nih.govnih.gov The 2,5-dihydropyrrole serves as a key synthetic intermediate for accessing these therapeutically relevant molecular scaffolds. Its versatile reactivity allows for the introduction of diverse functional groups and the construction of complex molecular frameworks.
For instance, certain pyrrole-based compounds have shown promise as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Other pyrrole derivatives have demonstrated potent antituberculosis activity. nih.gov The synthesis of these drug candidates often relies on multicomponent reactions to construct the central pyrrole ring, a process where dihydropyrrole intermediates are frequently formed and subsequently aromatized.
Furthermore, the pyrrolidine-2,5-dione (succinimide) scaffold is present in several anticonvulsant drugs. nih.gov The synthesis of substituted pyrrolidine-2,5-diones can be achieved through various synthetic routes, some of which may involve the manipulation of a 2,5-dihydropyrrole precursor. The ability to stereoselectively functionalize the dihydropyrrole ring is particularly valuable for creating chiral drug candidates with improved efficacy and reduced side effects. The development of efficient and clean synthetic methods for 2,5-dihydropyrrole derivatives is therefore of significant interest for drug discovery and development. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 1-Ethyl-2,5-dihydro-1H-pyrrole, and how do reaction conditions influence yield?
this compound can be synthesized via cyclization of N-allyl-N-(propynyl)tosylamide derivatives under basic conditions, yielding ~23% NMR yield (for analogous structures) . Alternative methods include ring transformation of azetidines using NaH in DMSO at 130°C, achieving up to 88% yield for structurally related 2,5-dihydro-1H-pyrrole derivatives . Key factors include:
- Temperature control : Higher temperatures (e.g., 130°C) accelerate cyclization but may induce side reactions.
- Base selection : NaH or KOH is critical for deprotonation and ring closure .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- NMR spectroscopy : NMR reveals proton environments (e.g., vinylic protons at δ 5.2–5.8 ppm, ethyl group signals at δ 1.2–1.4 ppm). NMR identifies carbons adjacent to nitrogen (δ 110–120 ppm) and ethyl carbons (δ 12–25 ppm) .
- IR spectroscopy : Stretching vibrations for C=C (1640–1680 cm) and N–H (3300–3400 cm) confirm the dihydropyrrole core .
- Mass spectrometry : HRMS (APCI) validates molecular weight (e.g., [M] = 109.1 g/mol for the base structure) .
Q. What purification methods are effective for isolating this compound?
- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves impurities from polar byproducts .
- Recrystallization : Ethanol or toluene yields high-purity crystals for X-ray analysis .
- Distillation : Vacuum distillation (20–50 mbar) separates low-boiling-point impurities .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cycloaddition reactions?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model frontier molecular orbitals (FMOs) to predict regioselectivity in Diels-Alder reactions. The HOMO of this compound localizes on the conjugated diene system, favoring electron-deficient dienophiles . Experimental validation via NMR kinetics (e.g., monitoring reaction progress at 25–80°C) aligns with computational predictions .
Q. What strategies resolve contradictions in spectroscopic data for substituted derivatives?
- Cross-validation : Compare - HSQC and HMBC NMR to assign ambiguous signals (e.g., overlapping ethyl and methyl groups) .
- X-ray crystallography : SHELX-refined structures (CCDC entries) provide unambiguous bond lengths and angles, resolving disputes over tautomerism .
- Dynamic NMR : Variable-temperature studies (e.g., –40°C to 60°C) detect conformational exchange in flexible derivatives .
Q. How does steric hindrance from the ethyl group influence catalytic applications (e.g., in olefin metathesis)?
The ethyl group at N1 increases steric bulk, reducing coordination to Ru catalysts (e.g., Grubbs II). This lowers turnover frequency (TOF) by 30–50% compared to methyl-substituted analogs . Mitigation strategies:
- Ligand design : Bulky N-heterocyclic carbenes (NHCs) improve catalyst stability .
- Solvent effects : Low-polarity solvents (e.g., toluene) minimize steric clashes .
Q. What are the photophysical properties of this compound derivatives, and how are they tuned for materials science?
Substitution with aryl groups (e.g., 3,5-diaryl derivatives) extends π-conjugation, shifting UV-Vis absorption to 350–400 nm. Fluorescence quantum yields (Φ) of 0.4–0.6 are achieved via electron-donating groups (e.g., –OCH) at para positions . Applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
